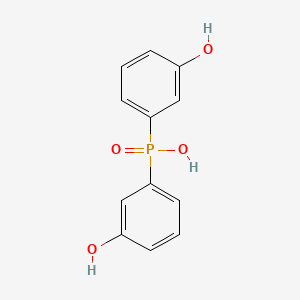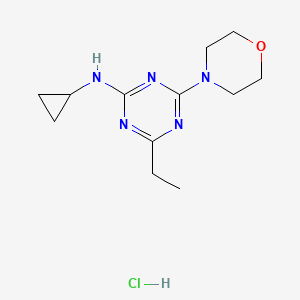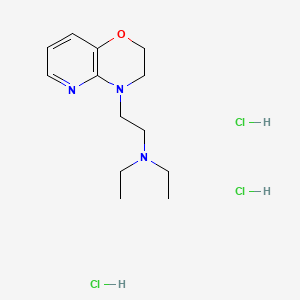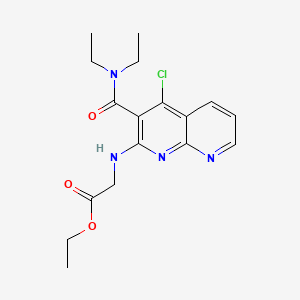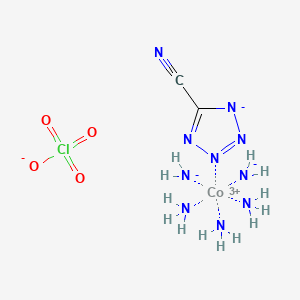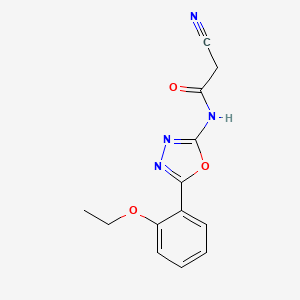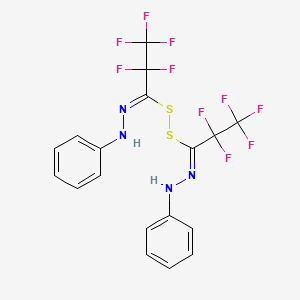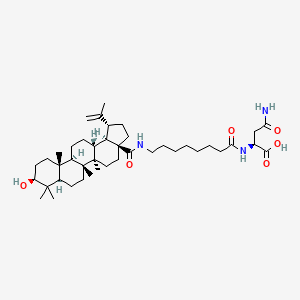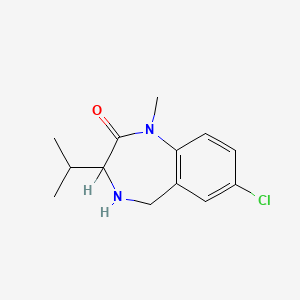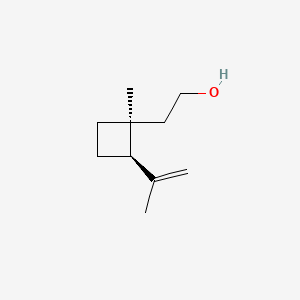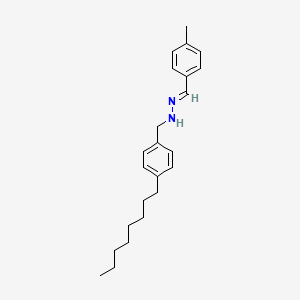
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from the reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as acids or bases can also be employed to speed up the reaction. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-methyl-: A simpler aldehyde derivative with similar structural features.
4-Octylphenylhydrazine: The hydrazine precursor used in the synthesis of the compound.
Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.
Uniqueness
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is unique due to its specific combination of the 4-methylbenzaldehyde and 4-octylphenylhydrazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
72010-28-7 |
|---|---|
Formule moléculaire |
C23H32N2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-1-(4-octylphenyl)methanamine |
InChI |
InChI=1S/C23H32N2/c1-3-4-5-6-7-8-9-21-14-16-23(17-15-21)19-25-24-18-22-12-10-20(2)11-13-22/h10-18,25H,3-9,19H2,1-2H3/b24-18+ |
Clé InChI |
RUSMCSHRQMGFSD-HKOYGPOVSA-N |
SMILES isomérique |
CCCCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



